Cas no 97799-98-9 (5-Chloro-N-methylthiophene-2-carboxamide)

5-Chloro-N-methylthiophene-2-carboxamide structure
97799-98-9 structure
Nome del prodotto:5-Chloro-N-methylthiophene-2-carboxamide
Numero CAS:97799-98-9
MF:C6H6ClNOS
MW:175.635939121246
MDL:MFCD00508500
CID:2085585
PubChem ID:13411287

5-Chloro-N-methylthiophene-2-carboxamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Chloro-N-methylthiophene-2-carboxamide
    • 5-Chloro-N-methyl-2-thiophenecarboxamide (ACI)
    • BCP34377
    • CS-0158666
    • Z32016484
    • E81960
    • 5-Chloro-N-methyl-2-thiophenecarboxamide
    • EN300-300935
    • 2-Thiophenecarboxamide, 5-chloro-N-methyl-
    • AKOS008933117
    • AS-83966
    • DB-095266
    • SCHEMBL8244239
    • 5-chloro-2-thiophenecarboxylic acid N-methylamide
    • 97799-98-9
    • MDL: MFCD00508500
    • Inchi: 1S/C6H6ClNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9)
    • Chiave InChI: MMUAGEONOOXRBQ-UHFFFAOYSA-N
    • Sorrisi: O=C(C1=CC=C(Cl)S1)NC

Proprietà calcolate

  • Massa esatta: 174.9858627g/mol
  • Massa monoisotopica: 174.9858627g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 142
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 57.3Ų

Proprietà sperimentali

  • Densità: 1.3±0.1 g/cm3
  • Punto di fusione: 164-166°C
  • Punto di ebollizione: 298.8±25.0 °C at 760 mmHg
  • Punto di infiammabilità: 134.5±23.2 °C
  • Pressione di vapore: 0.0±0.6 mmHg at 25°C

5-Chloro-N-methylthiophene-2-carboxamide Informazioni sulla sicurezza

5-Chloro-N-methylthiophene-2-carboxamide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-300935-0.25g
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95.0%
0.25g
$92.0 2025-03-19
Enamine
EN300-300935-0.1g
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97799-98-9 95.0%
0.1g
$66.0 2025-03-19
Aaron
AR01B681-100mg
5-Chloro-N-methylthiophene-2-carboxamide
97799-98-9 98%
100mg
$18.00 2025-02-09
Aaron
AR01B681-5g
5-Chloro-N-methylthiophene-2-carboxamide
97799-98-9 98%
5g
$187.00 2025-02-09
Enamine
EN300-300935-5g
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95%
5g
$743.0 2023-09-06
Enamine
EN300-300935-10g
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95%
10g
$1101.0 2023-09-06
Aaron
AR01B681-25mg
5-Chloro-N-methylthiophene-2-carboxamide
97799-98-9 98%
25mg
$13.00 2025-02-09
Enamine
EN300-300935-1g
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95%
1g
$256.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1229306-5g
5-Chloro-2-thiophenecarboxylic acid N-methylamide
97799-98-9 98%
5g
¥1560.00 2024-04-23
A2B Chem LLC
AV99797-100mg
5-chloro-N-methylthiophene-2-carboxamide
97799-98-9 95%
100mg
$105.00 2024-07-18

5-Chloro-N-methylthiophene-2-carboxamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Phosphorus pentachloride
Riferimento
Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors
Francotte, Pierre; et al, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
Riferimento
Preparation and structural confirmation of the related substances of rivaroxaban
Cai, Zhengyan; et al, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  30 min, 25 °C
1.2 4 h, 34 °C
Riferimento
Method for producing an intermediate of rivaroxaban
, Japan, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt; 2 h, rt → reflux
1.2 Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C
1.2 Solvents: Water ;  0 °C; 14 h, rt
Riferimento
Preparation and structural confirmation of the related substances of rivaroxabanPreparation of rivaroxaban impurities
Cai, Zhengyan; et al, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ,  Oxygen Catalysts: Cupric chloride Solvents: Acetone ,  Water ;  72 h, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.1 Reagents: Hydrochloric acid Catalysts: Cupric chloride Solvents: Acetone ,  Water ;  72 h, rt
Riferimento
Green preparation of N-methyl amide compoundsPhotoredox aerobic oxidation of unreactive amine derivatives through LMCT excitation of copper dichloride
Lian, Pengcheng; et al, China, 2022, 9(18), 4924-4931

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Toluene ;  rt; 2 h, rt → reflux
2.1 Solvents: Dichloromethane ,  Water ;  rt; 1 h, rt
Riferimento
Preparation and structural confirmation of the related substances of rivaroxaban
Cai, Zhengyan; et al, Zhongguo Yiyao Gongye Zazhi, 2014, 45(4), 303-307

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Acetonitrile ,  Water ;  rt → 40 °C; 2 h, 40 °C; 40 °C → 33 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5.7, 33 °C
2.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  30 min, 25 °C
2.2 4 h, 34 °C
Riferimento
Method for producing an intermediate of rivaroxaban
, Japan, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Methanol ,  Water
Riferimento
Beckmann rearrangement of acetylthiophene oxime benzenesulfonates as an approach to acetylaminothiophenes
Fabrichnyi, B. P.; et al, Khimiya Geterotsiklicheskikh Soedinenii, 1985, (4), 483-5

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Hydroxylamine
2.1 Reagents: Phosphorus pentachloride
Riferimento
Development of Thiophenic Analogues of Benzothiadiazine Dioxides as New Powerful Potentiators of 2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic Acid (AMPA) Receptors
Francotte, Pierre; et al, Journal of Medicinal Chemistry, 2013, 56(20), 7838-7850

5-Chloro-N-methylthiophene-2-carboxamide Raw materials

5-Chloro-N-methylthiophene-2-carboxamide Preparation Products

5-Chloro-N-methylthiophene-2-carboxamide Letteratura correlata

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